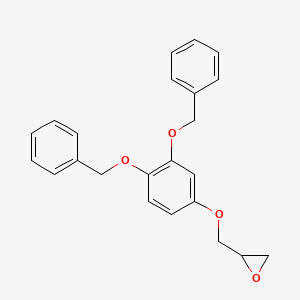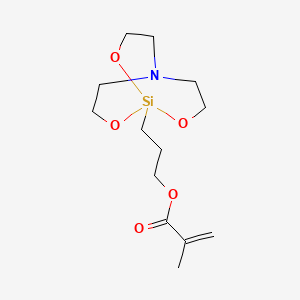
Diiodo(dimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodo(dimethyl)stannane, also known as diiododimethyltin or DDMT, is an organotin compound with the chemical formula (CH3)2SnI2. It is widely used in various fields, including medical, environmental, and industrial research. The molecular formula is C2H6I2Sn and the molecular weight is 402.59 .
Chemical Reactions Analysis
Diiodo(dimethyl)stannane is used in various chemical reactions. For instance, it has been used as an iodination agent in the iodination of arenes or enols . It has also been used in the deconstructive geminal diiodination of carbon-carbon double bonds .Aplicaciones Científicas De Investigación
Organoboration Reactions
Diiodo(dimethyl)stannane plays a role in organoboration reactions. For instance, a study demonstrated the reaction of dimethylbis(phenylethynyl)stannane with trialkylboranes to produce various heterocyclic systems, highlighting the utility of 119Sn NMR spectroscopy in analyzing these reactions (Kerschl & Wrackmeyer, 1984).
Synthesis of Dimethyl Carbonate
Research on diiodo(dimethyl)stannane includes its reactivity in the synthesis of dimethyl carbonate from carbon dioxide and methanol. Studies have demonstrated the formation of dimethyl carbonate accompanied by the transformation of stannane into various complexes, providing insights into the catalytic cycle involved in this synthesis (Ballivet-Tkatchenko et al., 2006).
NMR Spectroscopy and Molecular Structure Analysis
Diiodo(dimethyl)stannane has been utilized in NMR spectroscopy and the analysis of molecular structures. For example, the study of dimethyl(difluorenyl)silane, -germane, and -stannane provided valuable insights into the influence of fluorenyl groups on chemical shifts and the hydrogen on C9 of the fluorenyl group (Silaghi-Dumitrescu et al., 1995).
Stability of Ozonides
An interesting application is the observation of the unexpected stability of primary ozonides derived from alkenyl stannanes. This stability was leveraged in the development of a novel strategy for converting alkynes into 1,2-diols (Gómez et al., 2002).
Carbon Dioxide Insertion Reactions
The reaction of carbon dioxide with stannanes, leading to the selective insertion into Sn-O bonds, has been another area of research. These studies have helped in characterizing compounds and understanding their structures through techniques like X-ray crystallography (Ballivet-Tkatchenko et al., 2006).
Propiedades
IUPAC Name |
diiodo(dimethyl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2HI.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYDVQWJZWRVPE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6I2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314257 |
Source


|
| Record name | Diiododimethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodo(dimethyl)stannane | |
CAS RN |
2767-49-9 |
Source


|
| Record name | Diiododimethylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diiododimethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

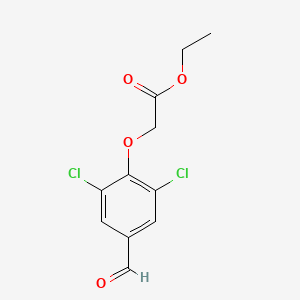
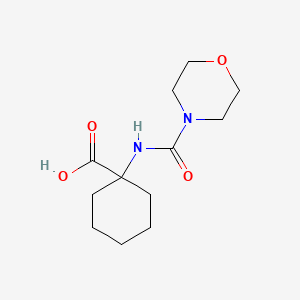

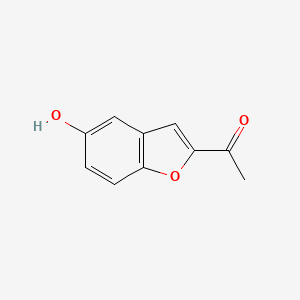



![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)](/img/structure/B3120915.png)




